molecular formula C6H3BrN2O2S B3388970 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid CAS No. 901122-45-0

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid

Cat. No. B3388970
M. Wt: 247.07
InChI Key: MZUGTYNTVCMQLF-UHFFFAOYSA-N
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Patent
US07662841B2

Procedure details

A suspension of ethyl 2-bromoimidazo[5,1-b] thiazole-7-carboxylate (49.5 g, 200 mmol) in methanol (720 ml) was cooled in a brine/ice water bath. A 2.7 M aqueous solution (720 ml) of sodium hydroxide was added to this suspension, and the mixture was stirred at room temperature for about 15 hr. After the completion of the reaction, methanol was removed by distillation under the reduced pressure for concentration, and the concentrate was cooled in a brine/ice water bath. Concentrated hydrochloric acid (164 ml) was added to this concentrate, and the mixture was adjusted to pH 5 and was stirred at room temperature overnight. The resultant precipitate was collected by filtration. The precipitate was then washed with water (60 ml) and was dried under the reduced pressure to give 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid (46.5 g, yield 94.0%) as a white solid.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]2=[C:7]([C:10]([O:12]CC)=[O:11])[N:8]=[CH:9][N:4]2[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[S:6][C:5]2=[C:7]([C:10]([OH:12])=[O:11])[N:8]=[CH:9][N:4]2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)OCC
Name
Quantity
720 mL
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
720 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a brine/ice water bath
CUSTOM
Type
CUSTOM
Details
was removed by distillation under the reduced pressure for concentration
TEMPERATURE
Type
TEMPERATURE
Details
the concentrate was cooled in a brine/ice water bath
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid (164 ml) was added to this concentrate
STIRRING
Type
STIRRING
Details
was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was then washed with water (60 ml)
CUSTOM
Type
CUSTOM
Details
was dried under the reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CN2C(S1)=C(N=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 46.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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